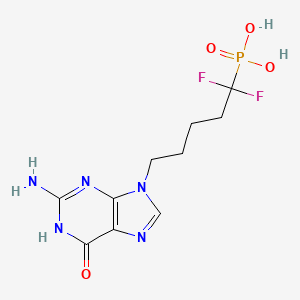

9-(5,5-Difluoro-5-phosphonopentyl)guanine

Vue d'ensemble

Description

Il se caractérise par sa structure unique, qui comprend un dérivé de purine fusionné avec un groupe acide phosphonique et deux atomes de fluor

Méthodes De Préparation

La synthèse de la 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine implique plusieurs étapes. Une voie de synthèse courante comprend la réaction de la guanine avec un dérivé d'acide difluoropentylphosphonique dans des conditions spécifiques . La réaction nécessite généralement un catalyseur et est réalisée sous température et pression contrôlées pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent impliquer le passage à l'échelle de ce processus avec des conditions de réaction optimisées pour atteindre des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

La 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogénures et les nucléophiles dans des conditions spécifiques.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés du composé, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule .

Applications De Recherche Scientifique

La 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.

Industrie : Les propriétés uniques du composé le rendent utile dans le développement de nouveaux matériaux et processus chimiques.

Mécanisme d'Action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires telles que la purine nucléoside phosphorylase . En inhibant cette enzyme, le composé peut perturber le métabolisme des nucléotides, qui est crucial pour la réplication de certains virus et la prolifération des cellules cancéreuses. Les voies impliquées dans ce mécanisme sont encore à l'étude, mais la capacité du composé à interférer avec les processus métaboliques clés en fait un candidat prometteur pour le développement thérapeutique.

Mécanisme D'action

The mechanism of action of 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine involves its interaction with molecular targets such as purine nucleoside phosphorylase . By inhibiting this enzyme, the compound can disrupt nucleotide metabolism, which is crucial for the replication of certain viruses and the proliferation of cancer cells. The pathways involved in this mechanism are still under investigation, but the compound’s ability to interfere with key metabolic processes makes it a promising candidate for therapeutic development.

Comparaison Avec Des Composés Similaires

La 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine peut être comparée à d'autres dérivés de l'hypoxanthine, tels que :

9-Déazaguanine : Structure similaire mais dépourvue du groupe acide phosphonique et des atomes de fluor.

Guanosine : Un nucléoside naturel avec une base purique similaire mais des groupes fonctionnels différents.

L'unicité de la this compound réside dans sa fraction difluoropentylphosphonique, qui lui confère des propriétés chimiques et biologiques distinctes .

Activité Biologique

9-(5,5-Difluoro-5-phosphonopentyl)guanine (DFPP-G) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunosuppression and neuroprotection. This article explores the biological activity of DFPP-G, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

DFPP-G is a multisubstrate analogue inhibitor of purine-nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. Its unique structure includes a difluorophosphonopentyl moiety that enhances its interaction with target enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₂N₅O₅P |

| Molecular Weight | 367.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The primary mechanism of action for DFPP-G involves its inhibition of PNP. By binding to both nucleoside- and phosphate-binding sites on the enzyme, DFPP-G disrupts normal nucleotide metabolism, leading to immunosuppressive effects.

Key Interactions

- Binding Sites : DFPP-G interacts with the active site of PNP through hydrogen bonds and hydrophobic interactions, which are critical for its inhibitory activity.

- Target Proteins : The compound primarily targets ATF4 and NF-kB proteins, impacting cellular stress responses and inflammatory pathways.

Neuroprotective Properties

DFPP-G has demonstrated significant neuroprotective effects in various in vitro and in vivo models. It inhibits endoplasmic reticulum (ER) stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Anti-inflammatory Effects

The compound modulates the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines. This property is particularly relevant for conditions characterized by chronic inflammation.

Case Studies

-

Immunosuppression in Animal Models :

- In studies involving murine models, DFPP-G administration resulted in reduced T-cell proliferation and cytokine production, indicating its potential as an immunosuppressive agent.

- Dosage variations revealed that lower doses effectively inhibited immune responses without significant toxicity.

-

Neuroprotection in Cell Cultures :

- Experiments using neuronal cell lines showed that DFPP-G treatment led to decreased markers of apoptosis under stress conditions.

- The compound's ability to stabilize mitochondrial function was highlighted as a mechanism for its neuroprotective effects.

Biochemical Pathways Affected

DFPP-G influences several key biochemical pathways:

- Nucleotide Metabolism : By inhibiting PNP, DFPP-G alters purine metabolism, which can have downstream effects on DNA synthesis and cellular proliferation.

- Cell Signaling : The compound's interaction with ATF4 affects cellular responses to stress, while modulation of NF-kB impacts inflammatory signaling cascades.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Immunosuppression | Inhibits T-cell activity and cytokine release |

| Neuroprotection | Protects against ER stress and apoptosis |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Propriétés

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-1,1-difluoropentyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N5O4P/c11-10(12,22(19,20)21)3-1-2-4-17-5-14-6-7(17)15-9(13)16-8(6)18/h5H,1-4H2,(H2,19,20,21)(H3,13,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANQQPWTLXUSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCCC(F)(F)P(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.